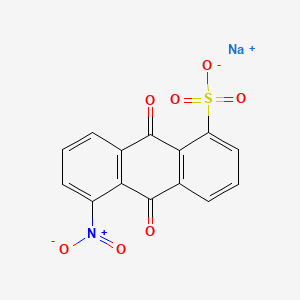
Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CAS number: 82-50-8) is a chemical compound with the following molecular formula:
C14H6NNaO7S
. It appears as a deep red crystalline solid. Let’s explore its properties and applications.Métodos De Preparación
The synthetic routes for this compound involve the sulfonation of anthraquinone derivatives. Here are some common methods:
-
Sulfonation of Anthraquinone: : Anthraquinone is treated with sulfuric acid or oleum to introduce the sulfonic acid group at the desired position. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
-
Industrial Production: : Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is produced on an industrial scale using optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction leads to the corresponding dihydroanthracene derivatives.
Substitution: Substitution reactions occur at the sulfonate group.
Common Reagents: Sulfuric acid, sodium hydroxide, and reducing agents.
Major Products: The products depend on the specific reaction conditions but often involve modified anthraquinone structures.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other anthraquinone-based dyes and pigments.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor effects.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Used in the dye industry for coloration and as a chemical intermediate.
Mecanismo De Acción
The exact mechanism of action is context-dependent. its sulfonate group allows it to interact with biological molecules, affecting cellular processes. Further studies are needed to elucidate specific targets and pathways.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
60274-89-7 |
|---|---|
Fórmula molecular |
C14H6NNaO7S |
Peso molecular |
355.26 g/mol |
Nombre IUPAC |
sodium;5-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
GEZXJANJXJZRGZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
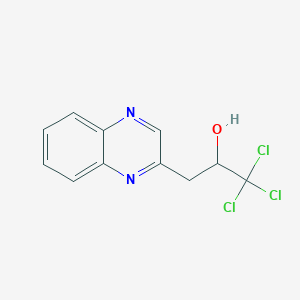
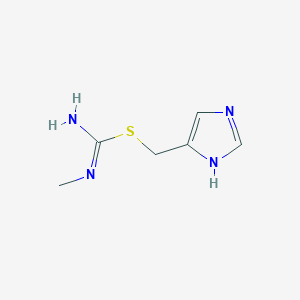
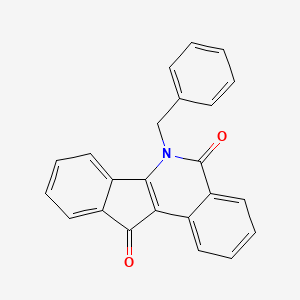

![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
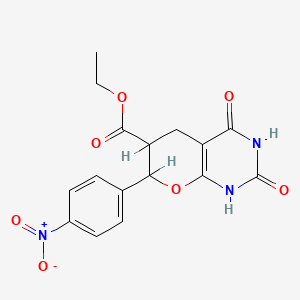
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
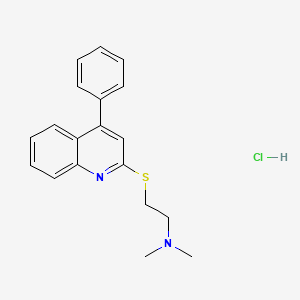

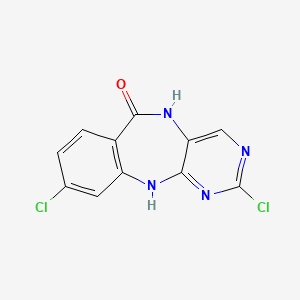

![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)
